(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride
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Description
(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.63. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis Techniques
Studies have focused on the structural features of cyclobutane and triazole derivatives, employing methods such as X-ray diffraction and Density Functional Theory (DFT) calculations. These compounds, characterized by their cyclobutane and triazole rings, exhibit properties relevant for anti-inflammatory and antidepressant activities, among others. The structural determination aids in understanding the molecular geometry, which is crucial for designing compounds with desired biological activities (Sen et al., 2015).
Biological Activity
Cyclobutane-containing triazole derivatives have been synthesized and evaluated for their antioxidant and antitumor properties. Some derivatives displayed significant activity, suggesting the potential for developing new therapeutic agents (Koparir, 2019). Furthermore, the synthesis of amino cyclobutane carboxylic acids has been explored, indicating the importance of these compounds in medicinal chemistry, such as in the construction of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of certain cyclobutane and triazole derivatives have been investigated. The ability to synthesize these compounds efficiently allows for the exploration of their use as agents against various pathogens, providing a basis for further development of antimicrobial and antifungal therapeutics (Özil et al., 2015).
Advanced Material Applications
Some studies have extended beyond biological activities, exploring the utility of triazole derivatives in material science. For instance, the engineering of three-dimensional chains of porous nanoballs from a triazole-carboxylate supramolecular synthon demonstrates the compound's relevance in the development of novel materials with potential applications in catalysis, separation, and sensing technologies (Naik et al., 2010).
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-6(2-5)10-3-8-9-4-10;/h3-6H,1-2H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLKMRACXFQKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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